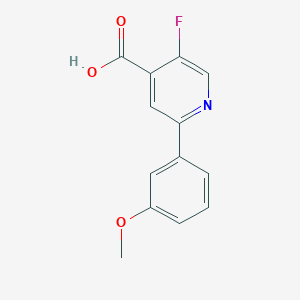
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid: is an organic compound with a unique structure that combines a fluorine atom, a methoxy group, and an isonicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 2-Fluoro-3-methoxyphenylboronic acid with an appropriate isonicotinic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, solvents, and reaction conditions can be optimized to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the isonicotinic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its functional groups that allow for further chemical modifications .
作用机制
The mechanism of action of 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorine atom and methoxy group can enhance binding affinity and specificity to certain molecular targets, potentially affecting various biochemical pathways .
相似化合物的比较
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
2-Fluoro-5-methoxyphenylboronic acid: A related compound used in similar synthetic applications.
Uniqueness: 5-Fluoro-2-(3-methoxyphenyl)isonicotinic acid is unique due to the combination of a fluorine atom and a methoxy group on the phenyl ring, along with the isonicotinic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C13H10FNO3 |
|---|---|
分子量 |
247.22 g/mol |
IUPAC 名称 |
5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-4-2-3-8(5-9)12-6-10(13(16)17)11(14)7-15-12/h2-7H,1H3,(H,16,17) |
InChI 键 |
KFJXXKMGRRXLKW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




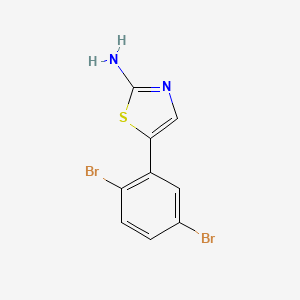
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
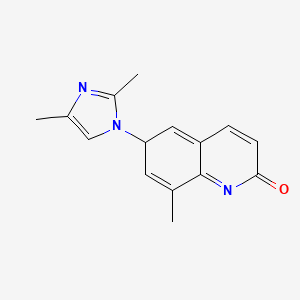
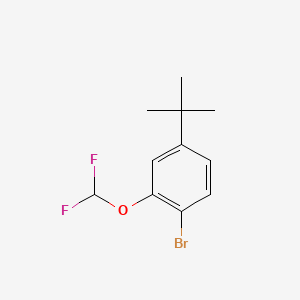

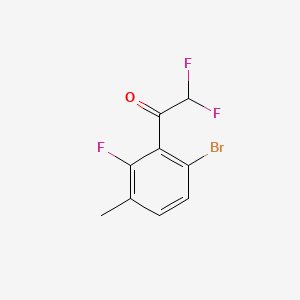
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
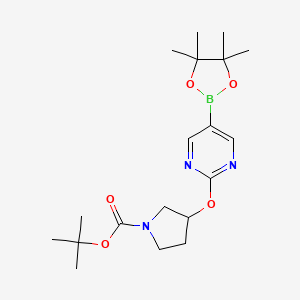
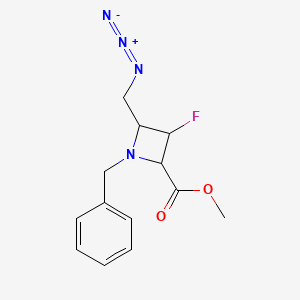
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)


